diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate
Description
This compound is a highly complex polycyclic molecule featuring a heptacyclo[31.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹.1²¹,²⁵.1²⁷,³¹]dotetraconta core with five diethoxyphosphoryloxy groups at positions 38–42 and a terminal diethyl phosphate ester. Its intricate bridged cyclic architecture imparts significant steric hindrance and electronic diversity, making it a candidate for specialized applications in coordination chemistry or catalysis.
Properties
IUPAC Name |
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H90O24P6/c1-13-73-91(67,74-14-2)85-61-49-31-25-32-50(61)44-52-34-27-36-54(63(52)87-93(69,77-17-5)78-18-6)46-56-38-29-40-58(65(56)89-95(71,81-21-9)82-22-10)48-60-42-30-41-59(66(60)90-96(72,83-23-11)84-24-12)47-57-39-28-37-55(64(57)88-94(70,79-19-7)80-20-8)45-53-35-26-33-51(43-49)62(53)86-92(68,75-15-3)76-16-4/h25-42H,13-24,43-48H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQIUSUOMGFZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OP(=O)(OCC)OCC)CC7=CC=CC(=C7OP(=O)(OCC)OCC)CC1=CC=C2)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC)OP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1453.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate typically involves the Arbuzov reaction. This reaction starts with hexakis(chloromethyl)calix6arene hexamethyl ether, which is reacted with isopropyl esters of trivalent phosphorus acids. Subsequent chemical transformations yield the desired phosphorylated calixarene
Chemical Reactions Analysis
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The phosphoryl groups can be oxidized under specific conditions.
Substitution: The diethoxyphosphoryl groups can be substituted with other functional groups.
Complexation: Forms complexes with metal cations due to the phosphoryl groups’ high cation-accepting power.
Common reagents include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Scientific Research Applications
diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate has several scientific research applications:
Chemistry: Used as an extractant for metal cations, particularly in separating lanthanides and actinides.
Biology: Potential use in designing artificial receptors for biological molecules.
Medicine: Investigated for drug delivery systems due to its ability to form host-guest complexes.
Industry: Utilized in ion-selective electrodes for detecting specific metal ions.
Mechanism of Action
The compound exerts its effects primarily through the cooperative binding of metal cations with its phosphoryl groups. This binding enhances its extractive power compared to acyclic analogs. Molecular modeling and NMR data suggest that diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate exists in a stereochemically labile 1,2-alternate conformation, which is crucial for its binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(a) Heptacyclohexol Derivatives ()
A structurally related compound, heptacyclo[31.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹.1²¹,²⁵.1²⁷,³¹]dotetraconta-...-hexol, shares the same polycyclic backbone but substitutes phosphate groups with six hydroxyls. This substitution reduces steric bulk and increases acidity (pKa ~10–12 for –OH vs. ~1–2 for phosphate esters), enhancing solubility in polar solvents but limiting metal coordination sites compared to the phosphate-rich target compound .
(b) Calix[6]arene Sulfonic Acid ()
Calix[6]arene-4-sulfonic acid is a macrocyclic compound with sulfonic acid groups. While both compounds exhibit cavity-like structures, the target compound’s phosphate esters offer weaker acidity (pKa ~1–3 for –SO₃H vs. ~1–2 for phosphate esters) but greater tunability via ester hydrolysis. The calixarene’s rigid cavity is optimized for host-guest interactions, whereas the target’s flexible phosphate arms may favor chelation .
Functional Group Analogues
(a) Diethyl Phosphonate Derivatives () Compounds like diethyl{(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)aminomethyl}phosphonate (C₂₆H₃₀N₃O₆P) share phosphonate groups but lack polycyclic complexity. Their simpler structures enable high synthetic yields (81–94%) and stability, contrasting with the target compound’s likely challenging synthesis due to regioselective phosphorylation and steric constraints .
(b) Decaazapentacyclo Compound () 3,8,11,14,19,22,27,30,33,38-Decaazapentacyclo[...]dodecaene (C₃₂H₄₂N₁₀) replaces phosphate groups with nitrogen atoms. Such nitrogen-rich frameworks are often explored in supramolecular chemistry, whereas phosphate esters are more relevant to bioinorganic systems .
Electronic and Physicochemical Properties
- Solubility : The target compound’s diethyl phosphate esters reduce hydrophilicity compared to sulfonic acid derivatives () but enhance it relative to hydrocarbon-rich heterocycles ().
- Reactivity : Phosphate esters are prone to hydrolysis under acidic/basic conditions, unlike stable sulfonic acids or inert calixarenes .
- Metal Binding : The pentakis-phosphate configuration provides multiple coordination sites, surpassing the hexol derivative’s six –OH groups in versatility for metal chelation .
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by multiple diethoxyphosphoryloxy groups attached to a heptacyclic framework. This unique architecture may influence its interaction with biological systems and its subsequent activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₄₈H₁₁₁N₁O₁₈P₅ |
| Molecular Weight | 1025.23 g/mol |
| Functional Groups | Diethoxyphosphate groups |
| Cyclic Structures | Heptacyclic framework |
Research indicates that phosphonate compounds can exhibit a range of biological activities including antimicrobial, antiviral, and anticancer properties. The specific mechanisms through which diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Phosphonates often act as inhibitors of enzymes involved in nucleotide metabolism.
- Cell Membrane Interaction : The amphiphilic nature of the compound may facilitate interactions with cell membranes.
- Signal Transduction Modulation : The compound might influence signaling pathways by interacting with phospholipid bilayers.
Case Studies
- Anticancer Activity : In vitro studies have shown that similar phosphonate compounds can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell survival.
- Antimicrobial Properties : Research has demonstrated that phosphonates exhibit significant antimicrobial activity against various bacterial strains by targeting bacterial cell wall synthesis.
- Neuroprotective Effects : Some studies suggest that phosphonate derivatives may protect neuronal cells from oxidative stress and apoptosis.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
